3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide
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Overview
Description
3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. It is characterized by its chemical structure, which includes a benzamide core substituted with a chlorine atom, a cyano group, and a methyl group. This compound is often used to protect crops from pests, especially in rice cultivation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with 2-amino-2-methylpropanenitrile in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzamide can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Various substituted benzamides.
Hydrolysis: 2-chlorobenzoic acid and 2-amino-2-methylpropanenitrile.
Reduction: 3-chloro-N-(1-amino-1-methylethyl)-2-methylbenzamide.
Scientific Research Applications
3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide has several applications in scientific research:
Agriculture: Used as an insecticide to protect crops from pests.
Chemistry: Employed as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the ryanodine receptor in insects, leading to muscle paralysis and death. This mechanism involves binding to the receptor and disrupting calcium ion homeostasis, which is crucial for muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Cyhalodiamide: Another insecticide with a similar mode of action.
4-chloro-α-(1-methylethyl)-n-2-thiazolyl-benzeneacetamide: Shares structural similarities but differs in its specific applications and target pests.
Uniqueness
3-chloro-N-(1-cyano-1-methylethyl)-2-methylbenzamide is unique due to its specific substitution pattern, which confers distinct chemical properties and biological activity. Its effectiveness as an insecticide and its relatively low environmental persistence make it a valuable compound in agricultural applications .
Properties
IUPAC Name |
3-chloro-N-(2-cyanopropan-2-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-9(5-4-6-10(8)13)11(16)15-12(2,3)7-14/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJCXPZCFYPBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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